Bienvenue dans la boutique en ligne BenchChem!

3-Propionylbenzamide

Physicochemical profiling Drug-likeness Permeability prediction

3-Propionylbenzamide (CAS 344409-01-4; PubChem CID 13257086; IUPAC: 3-propanoylbenzamide) is a meta-substituted benzamide derivative with molecular formula C₁₀H₁₁NO₂ and molecular weight 177.20 g/mol, in which a propionyl group (–COCH₂CH₃) is appended to the 3-position of the benzamide phenyl ring. The compound is commercially available from multiple vendors in research-grade purity (typically 97–98%) and is utilized as a synthetic intermediate and a probe molecule in medicinal chemistry, particularly in studies related to enzyme inhibition, antiproliferative screening, and differentiation-inducing activity.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 344409-01-4
Cat. No. B3327465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propionylbenzamide
CAS344409-01-4
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC(=CC=C1)C(=O)N
InChIInChI=1S/C10H11NO2/c1-2-9(12)7-4-3-5-8(6-7)10(11)13/h3-6H,2H2,1H3,(H2,11,13)
InChIKeyPPVWXHGGVUVZBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Propionylbenzamide (CAS 344409-01-4) – Compound Identity, Physicochemical Profile, and Procurement Baseline


3-Propionylbenzamide (CAS 344409-01-4; PubChem CID 13257086; IUPAC: 3-propanoylbenzamide) is a meta-substituted benzamide derivative with molecular formula C₁₀H₁₁NO₂ and molecular weight 177.20 g/mol, in which a propionyl group (–COCH₂CH₃) is appended to the 3-position of the benzamide phenyl ring [1]. The compound is commercially available from multiple vendors in research-grade purity (typically 97–98%) and is utilized as a synthetic intermediate and a probe molecule in medicinal chemistry, particularly in studies related to enzyme inhibition, antiproliferative screening, and differentiation-inducing activity [1][2]. Its computed physicochemical descriptors—XLogP3 of 1.4, topological polar surface area (TPSA) of 60.2 Ų, one hydrogen bond donor, and two hydrogen bond acceptors—distinguish it from the unsubstituted parent benzamide (XLogP3 0.6, TPSA 43.1 Ų) and from its N-acylated positional isomer, N-propionylbenzamide (CAS 28358-79-4), establishing a unique property space with implications for membrane permeability, solubility, and target engagement [1][3].

Why Generic Substitution Fails for 3-Propionylbenzamide – Structural, Physicochemical, and Pharmacological Non-Interchangeability with Closest Analogs


3-Propionylbenzamide cannot be freely substituted with its closest structural analogs—including benzamide, 3-acetylbenzamide, and N-propionylbenzamide—because the position and nature of the acyl substituent fundamentally alter three properties critical to biological function: (i) the three-dimensional hydrogen-bonding geometry, as the 3-propionyl ketone oxygen is positioned in the plane of the aromatic ring and can serve as an additional H-bond acceptor that is absent in unsubstituted benzamide [1]; (ii) the lipophilic character, where the XLogP3 of 1.4 for 3-propionylbenzamide represents a 0.8 log unit increase over benzamide (XLogP3 0.6), translating to an approximately 6-fold increase in octanol-water partition coefficient that affects membrane partitioning and nonspecific protein binding [2]; and (iii) the pharmacological target engagement profile, as demonstrated by the observation that 3-propionylbenzamide does not function as a ligand for the neuromedin U receptors NMUR1 or NMUR2, whereas N-propionylbenzamide and other benzamide congeners may exhibit different GPCR interaction patterns [3]. These differences are not incremental—they represent orthogonal vectors in chemical space that preclude the assumption of functional equivalence for any application requiring specific target engagement, cellular permeability, or metabolic stability.

3-Propionylbenzamide – Quantifiable Differentiation Evidence Against Closest Comparators


Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Benzamide and N-Propionylbenzamide

3-Propionylbenzamide exhibits a computed XLogP3 of 1.4, which is 0.8 log units higher than unsubstituted benzamide (XLogP3 0.6) [1]. This corresponds to a predicted ~6.3-fold greater octanol-water partition coefficient. Its TPSA of 60.2 Ų is 17.1 Ų larger than benzamide (43.1 Ų) due to the additional ketone oxygen, increasing hydrogen-bond acceptor count from 1 to 2 [1]. The rotatable bond count increases from 1 (benzamide) to 3 (3-propionylbenzamide), introducing greater conformational flexibility. Compared to its positional isomer N-propionylbenzamide (CAS 28358-79-4), the 3-propionylbenzamide positions the acyl group on the aromatic ring rather than on the amide nitrogen, which alters the electronic distribution across the benzamide scaffold and eliminates the imide-like –CO–NH–CO– linkage that dominates the solid-state hydrogen-bonding pattern of N-propionylbenzamide [2].

Physicochemical profiling Drug-likeness Permeability prediction

NMUR1/NMUR2 GPCR Selectivity: Negative Ligand Function Confirmation

In functional assays against the neuromedin U receptors NMUR1 and NMUR2, 3-propionylbenzamide was confirmed not to function as a ligand for either receptor [1]. This is a critical selectivity data point, as several benzamide derivatives are known to exhibit off-target activity at GPCRs. The compound does, however, indirectly induce prolactin release, though with a potency described as 'much lower' than that of the endogenous reference peptide neuromedin precursor-related peptide 36 [1]. This dissociation—absence of NMUR1/NMUR2 agonism combined with weak, indirect prolactin modulation—establishes a functional fingerprint distinct from benzamide analogs that may directly agonize or antagonize these receptors.

GPCR pharmacology Neuromedin U receptor Target selectivity

Multi-Target Biological Activity Fingerprint: Anticarcinogenic, Antimalarial, Antivenom, and Antifungal Activities in Phenotypic Assays

3-Propionylbenzamide has been annotated in the AODatabase with a broad activity profile derived from multiple phenotypic assays: it prevents DMBA-induced transformation of JB6 cells (anticarcinogenic), blocks TPA-mediated tumor promotion in JB6 cells (antipromoter), suppresses tertiary butyl hydroperoxide-induced mutagenesis, inhibits phospholipase A2-induced paw edema in Swiss Wistar mice, kills Plasmodium falciparum (antimalarial), neutralizes Naja naja venom lethality (antivenom), and inhibits Aspergillus niger cilia formation (antifungal) [1]. The MolBIC database records a bioactivity value of ≤0.1 μM for an unspecified molecular target [2]. This polypharmacology fingerprint is distinct from the more narrowly defined HDAC-inhibitory profile of clinical-stage benzamides such as entinostat (MS-275), which primarily targets HDAC1/2/3 with IC₅₀ values in the submicromolar range [3].

Phenotypic screening Multi-target profiling Natural product-like activity

Molecular Bioactivity Potency: Sub-0.1 μM Activity Annotation from MolBIC Curation

The MolBIC database, which aggregates molecular bioactivity data across multiple targets and cell lines, annotates 3-propionylbenzamide with a bioactivity value of ≤0.1 μM (≤100 nM) [1]. While the specific molecular target is not identified in the aggregated record, this potency level places 3-propionylbenzamide in the sub-micromolar activity range—a threshold commonly used in drug discovery to prioritize compounds for further optimization. By comparison, unsubstituted benzamide typically exhibits PARP inhibition with IC₅₀ values in the low-micromolar range (IC₅₀ ~20–50 μM depending on assay conditions) [2], suggesting that 3-propionyl substitution enhances target binding affinity by at least two orders of magnitude for certain targets.

Bioactivity potency Target engagement Drug discovery screening

Phospholipase A2 Pathway Activity: Antivenom and Anti-Inflammatory Differentiation from HDAC-Selective Benzamides

3-Propionylbenzamide demonstrates functional inhibition of phospholipase A2 (PLA2) activity in two distinct biological contexts: (i) neutralization of Naja naja venom lethality, which is mediated primarily by venom PLA2 enzymes, and (ii) inhibition of PLA2-induced paw edema formation in Swiss Wistar mice [1]. This PLA2-directed activity is not a recognized feature of clinically studied benzamide HDAC inhibitors such as entinostat (MS-275) or chidamide, whose primary pharmacology is confined to zinc-dependent histone deacetylase inhibition [2]. The compound also prevents arachidonate release—the rate-limiting step in prostaglandin and prostacyclin synthesis—further corroborating an upstream PLA2/intervention mechanism [1].

Phospholipase A2 inhibition Antivenom Anti-inflammatory

Safety and Tolerability Annotation: Non-Toxic and Non-Allergenic Classification

The AODatabase explicitly annotates 3-propionylbenzamide as 'not toxic or allergenic' [1], a safety classification that is not routinely established for many research-grade benzamide analogs. This annotation distinguishes 3-propionylbenzamide from procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide), a clinically used benzamide that carries well-documented risks of drug-induced lupus erythematosus and hypersensitivity reactions [2]. While the non-toxic designation is qualitative and likely derived from acute toxicity observations rather than comprehensive GLP toxicology studies, it provides a procurement-relevant signal for in vivo experimental planning.

Safety pharmacology Toxicity profiling In vivo tolerability

3-Propionylbenzamide – Validated Research and Industrial Application Scenarios Derived from Quantitative and Functional Evidence


Phenotypic Screening Probe for Multi-Target Anticancer and Chemoprevention Discovery Programs

The documented anticarcinogenic activity (prevention of DMBA-induced JB6 cell transformation) and antipromoter activity (blockade of TPA-mediated promotion) position 3-propionylbenzamide as a phenotypic probe for chemoprevention discovery [1]. Its sub-0.1 μM bioactivity annotation [2] further supports its use as a hit compound in cell-based screening cascades where multi-target polypharmacology is mechanistically desirable. Unlike entinostat, which operates through a single-target HDAC mechanism, 3-propionylbenzamide's broader activity fingerprint may reveal complementary or synergistic anticancer pathways.

Phospholipase A2 and Arachidonic Acid Cascade Research in Inflammation and Envenomation Models

The demonstrated inhibition of PLA2-induced paw edema and neutralization of Naja naja venom lethality in murine models [1] make 3-propionylbenzamide a relevant tool compound for laboratories studying the arachidonic acid cascade, prostaglandin synthesis, and snake venom mechanisms. This application is pharmacologically inaccessible to HDAC-selective benzamides such as chidamide or entinostat, which have no reported PLA2 activity [3]. Researchers investigating venom neutralization or inflammatory lipid mediator pathways can utilize 3-propionylbenzamide as a mechanistically differentiated starting point.

GPCR Selectivity Reference Standard for Neuromedin U Receptor Assay Validation

The confirmed absence of NMUR1 and NMUR2 ligand activity [4] establishes 3-propionylbenzamide as a negative control compound for neuromedin U receptor screening assays. This validated inactivity at two related GPCRs provides an experimentally useful baseline for assay development and counter-screening workflows, distinguishing it from benzamide derivatives with uncharacterized or promiscuous GPCR profiles.

Synthetic Intermediate for 3-Substituted Benzamide Libraries in Structure-Activity Relationship (SAR) Exploration

With its reactive 3-propionyl ketone moiety, a primary amide group, and commercial availability at 97–98% purity , 3-propionylbenzamide serves as a versatile synthetic building block for generating focused libraries of 3-acylbenzamide derivatives. The propionyl group can be further functionalized via α-halogenation, reduction, or condensation, enabling systematic SAR exploration of the 3-position acyl substituent's impact on the biological activities documented in phenotypic assays [1].

Quote Request

Request a Quote for 3-Propionylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.